Chemical structure and physical properties of 4-Phenylnaphtho[2,3-c]furan-1,3-dione
Chemical structure and physical properties of 4-Phenylnaphtho[2,3-c]furan-1,3-dione
4-Phenylnaphtho[2,3-c]furan-1,3-dione: A Comprehensive Technical Guide on Structure, Synthesis, and Photophysical Applications
Executive Summary
4-Phenylnaphtho[2,3-c]furan-1,3-dione (systematically known as 1-phenylnaphthalene-2,3-dicarboxylic anhydride) is a highly reactive, rigid polycyclic aromatic scaffold. Characterized by a naphthalene core fused with a reactive furan-1,3-dione (anhydride) moiety and a sterically significant phenyl substituent, this compound serves as a critical intermediate in advanced organic synthesis. It is predominantly utilized in the development of blue-luminescent organic materials, complex polycyclic aromatic hydrocarbons (PAHs), and pharmacologically relevant phthalazine derivatives.
This whitepaper provides an in-depth mechanistic analysis of its synthesis, downstream reactivity, and validated experimental protocols designed for application scientists and drug development professionals.
Chemical Structure & Fundamental Properties
The structural rigidity of 4-phenylnaphtho[2,3-c]furan-1,3-dione stems from its extended π-conjugated system. The anhydride moiety is highly electrophilic, making it an ideal target for nucleophilic attack, while the pendant phenyl group at the 4-position (naphthalene 1-position) disrupts complete molecular planarity, influencing its solid-state packing and solubility profiles.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value / Description |
|---|---|
| IUPAC Name | 4-Phenylnaphtho[2,3-c]furan-1,3-dione |
| Synonyms | 1-Phenylnaphthalene-2,3-dicarboxylic anhydride |
| CAS Registry Number | 1985-37-1 |
| Molecular Formula | C₁₈H₁₀O₃ |
| Molecular Weight | 274.3 g/mol |
| Melting Point | 259–262 °C |
| Boiling Point | 489.8 ± 24.0 °C (Predicted) |
| Solubility Profile | Soluble in chlorinated solvents (DCM, Chloroform); Insoluble in water |
Data aggregated from standardized chemical databases .
Mechanistic Synthesis Pathways
Historically, the synthesis of 1-phenylnaphthalene-2,3-dicarboxylic anhydrides required the harsh pyrolysis of phenylpropiolic acids in the presence of acetic anhydride or carbodiimides (e.g., DCC) at elevated temperatures . These methods often suffered from poor atom economy and the formation of difficult-to-separate N-acylurea byproducts.
The T3P®-Activated Domino Synthesis
Modern synthetic protocols have shifted toward milder, high-yielding domino reactions. The current gold standard utilizes n-propylphosphonic acid anhydride (T3P®) to activate 3-arylpropiolic acids .
Mechanistic Causality: T3P® acts as a mild, low-toxicity coupling agent that reacts with phenylpropiolic acid to form a highly reactive mixed anhydride. The spatial proximity of the alkyne and the aromatic ring in this intermediate lowers the activation energy required for a spontaneous intramolecular [4+2] cycloaddition (a dehydro-Diels-Alder variant). Following the cycloaddition, rapid aromatization occurs to regain resonance stability, thermodynamically driving the reaction forward to yield the naphtho-fused furan-1,3-dione core.
Figure 1: Mechanistic pathway for the T3P-activated domino synthesis of the target compound.
Chemical Reactivity & Downstream Applications
The electrophilic nature of the furan-1,3-dione ring dictates the compound's utility as a versatile building block.
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Fluorophore Design (Imidation): Reaction with primary amines yields 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones. The resulting imides exhibit significant Stokes shifts and intense blue to greenish-blue emission due to an extended degree of resonance stabilization in the vibrationally relaxed excited singlet state .
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Pharmacological Scaffolds: Treatment with hydrazine hydrate in n-butanol triggers nucleophilic ring-opening and subsequent cyclization to form 5-phenyl-1,2,3,4-tetrahydrobenzo[g]phthalazine-1,4-dione, a scaffold investigated for biological activity .
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PAH Synthesis (Ring Contraction): Under flash vacuum pyrolysis (FVP) at 960 °C, the anhydride undergoes decarboxylation. The resulting ring-contracted carbene intermediate inserts into the neighboring phenyl group via radical cyclization to form fluoranthene .
Figure 2: Downstream reactivity profile and key synthetic applications.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered with built-in validation steps to ensure experimental integrity, preventing the propagation of errors through multi-step syntheses.
Protocol A: T3P®-Mediated Synthesis of 4-Phenylnaphtho[2,3-c]furan-1,3-dione
This protocol utilizes mild conditions to prevent the thermal decomposition associated with older carbodiimide methods.
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Preparation: Dissolve 1.0 equivalent of phenylpropiolic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Thermal Control & Activation: Cool the reaction vessel to 0 °C using an ice bath. Causality: The mixed anhydride intermediate is highly reactive; initiating the reaction at 0 °C prevents premature, uncontrolled thermal degradation.
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T3P® Addition: Dropwise add 1.5 equivalents of T3P® (50 wt % solution in 1,2-dichloroethane) over 30 minutes.
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Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the highly polar phenylpropiolic acid spot and the emergence of a transient, less polar spot confirms successful mixed anhydride formation.
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Domino Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (20 °C). Stir for 4 hours. Causality: Warming to 20 °C provides the exact activation energy required for the [4+2] cycloaddition. Crucial: Do not exceed 40 °C, as elevated temperatures cause the desired product to decompose into oligomeric tars .
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Work-up: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual phosphonic acids. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from a mixture of DCM and hexanes to yield the pure anhydride as a crystalline solid.
Protocol B: One-Pot Conversion to Blue-Luminescent Isoindoledione
This protocol leverages the anhydride as an in situ reactive intermediate.
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Intermediate Generation: Execute Protocol A up to Step 4. Do not quench or purify.
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Nucleophilic Addition: To the stirring reaction mixture at room temperature, add 1.2 equivalents of a primary amine (e.g., aniline). Causality: The primary amine acts as a nucleophile, directly attacking the highly electrophilic anhydride carbonyl to form an intermediate amic acid.
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Imidation: Stir the mixture for an additional 2 hours. The inherent dehydrating environment (residual T3P®) facilitates the closure of the amic acid into the final imide (isoindoledione).
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Self-Validation Check (Visual): Irradiate the reaction flask with a handheld 365 nm UV lamp. A successful transformation is immediately validated by the appearance of a strong blue to greenish-blue fluorescent emission, confirming the formation of the highly conjugated isoindoledione system.
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References
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PubChem Database. "1-Phenyl-2,3-naphthalenedicarboxylic anhydride (CAS: 1985-37-1)." National Center for Biotechnology Information. Available at:[Link]
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Cadby, P. A., Hearn, M. T. W., & Ward, A. D. (1973). "The formation of substituted 1-phenylnaphthalene-2,3-dicarboxylic anhydrides from substituted phenylpropiolic acids by carbodiimides." Australian Journal of Chemistry, 26(3), 557-569. Available at:[Link]
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Denissen, M., et al. (2017). "One-pot syntheses of blue-luminescent 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones by T3P® activation of 3-arylpropiolic acids." Beilstein Journal of Organic Chemistry, 13, 2340–2351. Available at:[Link]
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Baddar, F. G., El-Newaihy, M. F., & Salem, M. R. (1969). "1-Phenylnaphthalenes. Part VII. Reaction of hydrazine hydrate with substituted 1-phenylnaphthalene-2,3-dicarboxylic anhydride." Journal of the Chemical Society C: Organic, 838-841. Available at:[Link]
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Brown, R. F. C., et al. (1990). "The Pyrolysis of Phenylnaphthalenedicarboxylic Anhydrides: Products of Ring Contraction and of Radical Cyclization." Australian Journal of Chemistry, 43(8), 1315-1325. Available at:[Link]
